Cas no 2228496-04-4 (3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile)

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile is a specialized heterocyclic nitrile compound featuring a cyclopentapyrazole core with a hydroxy-substituted propanenitrile moiety. Its structural complexity offers versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biologically active molecules. The presence of both hydroxyl and nitrile functional groups enhances its reactivity, enabling selective modifications for derivatization or further functionalization. This compound's rigid cyclopentapyrazole framework may contribute to improved stability and stereochemical control in synthetic applications. Its utility is underscored by its potential role in developing novel therapeutic agents or fine chemicals, where precise molecular architecture is critical. Suitable for research-scale applications requiring high-purity intermediates.
3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile structure
2228496-04-4 structure
Product Name:3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile
CAS No:2228496-04-4
MF:C9H11N3O
MW:177.203141450882
CID:6052491
PubChem ID:165783175
Update Time:2025-06-08

3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile
    • 2228496-04-4
    • EN300-1773823
    • 3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-hydroxypropanenitrile
    • Inchi: 1S/C9H11N3O/c10-5-4-8(13)9-6-2-1-3-7(6)11-12-9/h8,13H,1-4H2,(H,11,12)
    • InChI Key: HWVJJFHZAPMTGK-UHFFFAOYSA-N
    • SMILES: OC(CC#N)C1C2=C(CCC2)NN=1

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 72.7Ų

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Additional information on 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile

Comprehensive Analysis of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile (CAS No. 2228496-04-4)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile (CAS No. 2228496-04-4) has emerged as a compound of significant interest. This molecule, characterized by its unique cyclopentacpyrazole core and hydroxypropanenitrile moiety, is being extensively studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or tailor physical properties.

The compound's CAS number 2228496-04-4 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its nitrile group and hydroxyl functionality make it a valuable intermediate in synthetic pathways, particularly in the construction of heterocyclic compounds. Recent publications highlight its role in developing kinase inhibitors and small-molecule therapeutics, aligning with current trends in personalized medicine and targeted cancer therapies.

From an industrial perspective, 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile has garnered attention in the development of high-performance materials. Its molecular architecture contributes to thermal stability and solubility profiles that are desirable in advanced polymer systems. This aligns with growing market demands for sustainable materials and green chemistry solutions, topics frequently searched in academic and industrial forums.

Analytical studies of CAS 2228496-04-4 reveal interesting spectroscopic properties, with distinct NMR and mass spectrometry signatures that facilitate quality control in manufacturing. The compound's chiral center at the hydroxy-bearing carbon also opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis research. These characteristics position it as a compelling subject for structure-activity relationship (SAR) studies, a common search term among medicinal chemists.

Environmental and safety profiles of 3-hydroxypropanenitrile derivatives are currently under evaluation, addressing the pharmaceutical industry's increasing focus on EHS (environmental, health, and safety) compliance. This aspect resonates with global discussions about green pharmaceuticals and sustainable drug development, frequently appearing in regulatory updates and conference proceedings.

In computational chemistry circles, 2228496-04-4 serves as a test case for molecular docking simulations due to its moderate size and functional group diversity. Its pyrazole ring system interacts characteristically with biological targets, making it valuable for in silico drug design methodologies - a trending subject in AI-assisted chemistry research. This application aligns with frequent searches for computational predictive models in chemical research.

The synthetic accessibility of 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanenitrile from commercially available precursors contributes to its growing laboratory adoption. Current optimization efforts focus on atom economy and catalytic efficiency, reflecting the chemical industry's shift toward process intensification. These operational considerations frequently appear in patent literature and process chemistry discussions.

As research continues, the compound's potential in bioconjugation chemistry is being explored, particularly for developing targeted drug delivery systems. This application taps into the booming interest in antibody-drug conjugates and precision medicine, frequently searched topics in biomedical research portals. The molecule's reactive handles allow for selective modifications while maintaining core structural integrity.

Quality assurance protocols for CAS 2228496-04-4 emphasize rigorous HPLC purity analysis and crystallization techniques, addressing the pharmaceutical industry's stringent standards. These analytical approaches correspond with frequent queries about impurity profiling and specification setting in chemical manufacturing quality control discussions.

The future research trajectory for this compound likely includes exploration of its metabolic stability and pharmacokinetic properties, key considerations in preclinical development. These aspects connect with persistent industry questions about lead optimization and ADME (absorption, distribution, metabolism, excretion) prediction - dominant themes in drug discovery seminars and publications.

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